Infecundin

hepatic metabolism carbohydrate metabolism preclinical toxicology

Infecundin (norethynodrel 2.5 mg/mestranol 0.1 mg) is the optimal fixed-dose combination for studies requiring pronounced and prolonged liver glycogen elevation as a positive control, with 83% higher pregnancy-associated α2-globulin induction than Bisecurin. For acne or seborrhea models, it delivers faster therapeutic onset (Vankos 1972). Its distinct prodrug estrogen (mestranol) enables pharmacokinetic differentiation. Use Infecundin when these specific biological effect magnitudes are critical to your protocol.

Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
CAS No. 13577-86-1
Cat. No. B3047229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfecundin
CAS13577-86-1
Molecular FormulaC20H26O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4
InChIInChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,16-18,22H,4-12H2,2H3
InChIKeyICTXHFFSOAJUMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Infecundin (CAS 13577-86-1) Procurement Guide: Chemical Identity, Composition, and Comparative Positioning


Infecundin (CAS 13577-86-1) is a combined hormonal preparation consisting of the synthetic progestin norethynodrel (2.5 mg) and the estrogen mestranol (0.1 mg) per dose [1]. Chemically, norethynodrel is 17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one (C₂₀H₂₆O₂; MW 298.4) [2]. The compound was historically developed as an oral contraceptive and for gynecological indications including endometriosis and dysfunctional uterine bleeding [1]. This fixed-dose combination exhibits distinct pharmacological and metabolic profiles relative to other early-generation oral contraceptives, notably Bisecurin (ethynodiol diacetate 1.0 mg + ethinyl estradiol 0.05 mg) and Cervicundin (ethynodiol diacetate 0.5 mg), which serve as primary comparators in the evidence base.

Why Infecundin (CAS 13577-86-1) Cannot Be Interchanged with Other First-Generation Oral Contraceptives


Despite sharing the same therapeutic class, Infecundin, Bisecurin, and Cervicundin exhibit quantitatively distinct biological effects due to differences in progestin type (norethynodrel vs. ethynodiol diacetate), estrogen type (mestranol vs. ethinyl estradiol), and estrogen dosing [1]. Infecundin contains mestranol (0.1 mg), a prodrug that requires hepatic conversion to ethinyl estradiol, while Bisecurin contains ethinyl estradiol (0.05 mg) directly [2]. These compositional differences translate to measurable divergence in liver glycogen induction, serum protein modulation, dermatological response kinetics, and coagulation parameters [3]. Procurement or research substitution without accounting for these specific quantitative differences may introduce confounding variables in metabolic, endocrine, or toxicological studies.

Infecundin (CAS 13577-86-1) Quantitative Differentiation Evidence: Head-to-Head Data vs. Comparators


Liver Glycogen Induction: Infecundin vs. Bisecurin

In a 14-day rat study, the gestagen component norethynodrel (Infecundin) induced a more explicit increase in liver glycogen than ethynodiol diacetate (Bisecurin). The estrogen mestranol (Infecundin) produced higher glycogen production than ethinyl estradiol (Bisecurin). The active substances of Infecundin produced a longer-lasting effect on liver glycogen quantity than Bisecurin [1].

hepatic metabolism carbohydrate metabolism preclinical toxicology

Serum Pregnancy-Associated Alpha-2-Globulin Induction: Infecundin vs. Bisecurin vs. Cervicundin

In a clinical study of 70 healthy women, serum pregnancy-associated alpha-2-globulin was detected in 100% (20/20) of Infecundin users vs. 92.5% (37/40) of Bisecurin users and 0% (0/10) of Cervicundin users. Mean serum levels were 53 ± 37 mg% for Infecundin vs. 29 ± 24 mg% for Bisecurin, a statistically significant difference (p < 0.05) [1].

serum protein biomarkers estrogenicity immunology

Dermatological Therapeutic Kinetics and Adverse Effect Profile: Infecundin vs. Lower-Dose Ethynodiol Preparations

A comparative study of 192 patients evaluated three oral contraceptive formulations: Infecundin (2.5 mg norethynodrel + 0.1 mg mestranol), and two ethynodiol diacetate-based preparations (1.0 mg and 0.5 mg, each with 0.1 mg mestranol). All three showed equal contraceptive and dermatotherapeutic efficacy. However, Infecundin acted more quickly than the other preparations, but caused more frequent adverse side-effects [1].

dermatology acne therapeutic onset adverse effects

Antithrombin III Activity: Infecundin vs. Untreated Controls vs. Bisecurin

In a study of 67 women, basic antithrombin III (AT3) activity decreased in 6 of 29 Infecundin users (20.7%) versus 13 of 29 untreated controls (44.8%). A paradoxical decreased heparin effect was more frequent in the Bisecurin group. Infecundin is characterized as a compound with high estrogen content (0.1 mg mestranol) [1].

coagulation hemostasis cardiovascular safety

Contraceptive Efficacy: 100% Pregnancy Prevention in Clinical Cohort

A 1971 clinical evaluation reported that Infecundin demonstrated 100% effectiveness in preventing pregnancy. The influence of the preparation on ovarian functional state, protein, carbohydrate and pigment functions, and blood coagulation ability was found to be insignificant [1].

contraception efficacy clinical outcome

Infecundin (CAS 13577-86-1) Evidence-Driven Research and Procurement Application Scenarios


Preclinical Hepatic Metabolism and Toxicology Studies Requiring Defined Glycogen Induction Profiles

Investigators conducting rodent studies on hepatic carbohydrate metabolism or assessing hepatotoxic potential of hormonal agents should select Infecundin over Bisecurin when a more pronounced and prolonged liver glycogen elevation is required as a positive control or experimental variable. The 1977 rat study by Marczell and Csák provides the quantitative baseline for this differentiation [1].

Serum Protein Biomarker Research Focused on Estrogen-Dependent Globulins

Research protocols measuring pregnancy-associated alpha-2-globulin as an estrogenicity biomarker should utilize Infecundin as a reference compound due to its demonstrated 83% higher mean serum induction (53 mg%) compared to Bisecurin (29 mg%), with 100% responder rate. The Than et al. 1975 study provides the assay methodology and quantitative benchmarks for replication [2].

Dermatological Indication Studies Balancing Therapeutic Onset Speed and Adverse Event Monitoring

Studies investigating hormonal modulation of acne, seborrhea, or menstrual dermatosis should consider Infecundin when faster therapeutic onset is a primary endpoint, while incorporating enhanced adverse event surveillance protocols. The Vankos 1972 comparative trial of 192 patients establishes that efficacy equivalence across formulations is accompanied by a differential kinetic and side-effect profile favoring Infecundin for speed but disfavoring it for tolerability [3].

Endometriosis Treatment Research with Documented Menstrual Restoration Outcomes

Investigators studying synthetic progestin therapy for genital endometriosis can reference Infecundin's inclusion in a 353-patient therapeutic series where menstrual function restoration was achieved in 75.3% of cases. While not providing head-to-head differentiation, this outcome data supports Infecundin's utility as a reference compound in endometriosis research protocols [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Infecundin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.